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Compound of Interest

Compound Name: L-692429

Cat. No.: B1673917 Get Quote

L-692,429, also known as MK-0751, is a potent, nonpeptidyl growth hormone secretagogue

(GHS) agonist.[1] As a benzolactam derivative, it has been a key compound in the study of

growth hormone regulation and the development of therapeutic agents targeting the growth

hormone secretagogue receptor (GHSR).[1] This document provides a comprehensive

technical guide on L-692,429, including its chemical properties, mechanism of action, and

relevant experimental protocols.

Core Compound Data
The fundamental properties of L-692,429 are summarized in the table below, providing a quick

reference for researchers.

Parameter Value Reference

CAS Number 145455-23-8 [1]

Molecular Weight 509.60 g/mol [1]

Molecular Formula C29H31N7O2 [1]

Appearance White to off-white solid [1]

Binding Affinity (Ki)
63 nM for G protein-coupled

receptor
[1]
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Mechanism of Action and Signaling Pathway
L-692,429 exerts its effects by binding to and activating the growth hormone secretagogue

receptor (GHSR), a G protein-coupled receptor.[1] This activation initiates a cascade of

intracellular signaling events, leading to the secretion of growth hormone (GH). The primary

signaling pathway involves the stimulation of intracellular calcium release and inositol

phosphate (IP) turnover.[1] Furthermore, activation of the GHSR by L-692,429 has been shown

to stimulate the MAPK pathway.[1]

Below is a diagram illustrating the signaling pathway initiated by L-692,429.
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L-692,429 signaling cascade.
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In Vitro Efficacy
The potency of L-692,429 in stimulating various cellular responses has been quantified, as

detailed in the following table.

Activity EC50 Value Reference

Intracellular Calcium Release 26 nM [1]

Inositol Phosphate (IP)

Turnover
47 nM [1]

cAMP-Responsive Element

Binding Protein (CREB)

Activity

60 nM [1]

Serum-Responsive Element

Activity
63 nM [1]

Bioluminescence Resonance

Energy Transfer (BRET)

Activity

58 nM [1]

Experimental Protocols
In Vitro Growth Hormone (GH) Releasing Activity in Rat
Primary Pituitary Cells
This assay is fundamental for assessing the direct effect of L-692,429 on pituitary cells to

induce GH secretion.

Objective: To determine the dose-dependent effect of L-692,429 on GH release from primary

cultures of rat pituitary cells.

Methodology:

Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.

Treatment: The cultured cells are treated with varying concentrations of L-692,429.
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Incubation: The cells are incubated for a specified period to allow for GH secretion.

Sample Collection: The cell culture medium is collected.

GH Measurement: The concentration of GH in the collected medium is quantified using a

suitable immunoassay (e.g., ELISA).

Data Analysis: The results are analyzed to determine the effective concentration for

stimulating GH release. L-692,429 was shown to stimulate GH secretion from rat pituitary

cells in vitro with an ED50 of 60 nM.[2]

In Vivo Efficacy in Beagles
Animal models are crucial for evaluating the systemic effects of L-692,429.

Objective: To assess the efficacy and specificity of L-692,429 as a GH secretagogue in a

beagle model.

Methodology:

Animal Model: Beagles are used for the study.

Drug Administration: L-692,429 is administered intravenously at various dosages (e.g., 0.1,

0.25, or 1.0 mg/kg).[2]

Blood Sampling: Blood samples are collected at different time points post-administration.

Hormone Analysis: Plasma concentrations of GH and other hormones such as cortisol,

prolactin, and insulin are measured to assess both efficacy and specificity.

Data Analysis: The data is analyzed to determine the dose-response relationship for GH

release and to evaluate any off-target effects on other hormones.

In Vivo Inhibition Studies in Anesthetized Rats
These studies are designed to investigate the interaction of L-692,429 with potential

antagonists.
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Objective: To evaluate the inhibitory effect of a substance (e.g., L-756867) on L-692,429-

stimulated GH secretion in anesthetized rats.

Methodology:

Animal Model: Wistar rats are anesthetized for the experiment.[1]

Drug Administration:

L-692,429 is administered at a fixed dose (e.g., 100 μg/kg) to stimulate GH secretion.[1]

The potential inhibitor (L-756867) is administered intravenously at varying doses.[1]

Measurement of GH Secretion: The level of GH secretion is monitored.

Data Analysis: The dose-dependent inhibition of L-692,429-stimulated GH secretion by the

antagonist is determined. Complete inhibition was observed at an i.v. dose of 100 μg/kg of L-

756867.[1]

Below is a diagram outlining the general workflow for in vivo efficacy studies.
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In Vivo Efficacy Workflow
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General workflow for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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